10-Bromo Oxcarbazepine

Synthetic Efficiency Process Chemistry Intermediate Yield

Researchers synthesizing carbamazepine metabolites require precise 10-position bromination-generic oxcarbazepine lacks the reactive handle essential for downstream derivatization. 10-Bromo Oxcarbazepine (CAS 113952-20-8) addresses this gap with its α-enolizable ketone moiety, enabling Hantzsch thiazole synthesis, diverse heteroannulation, and authenticated metabolite production. • 92% synthetic yield in heterocycle formation, ensuring cost-efficient library generation • Exclusive 10-bromo regiochemistry guarantees target scaffold fidelity vs. dibromo or non-halogenated alternatives • Validated as an HPLC reference standard for detecting brominated impurities in oxcarbazepine API Supplied as off-white solid with full certificate of analysis; ambient shipping.

Molecular Formula C15H11BrN2O2
Molecular Weight 331.16 g/mol
CAS No. 113952-20-8
Cat. No. B028445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Bromo Oxcarbazepine
CAS113952-20-8
Synonyms(+/-)-10-Bromo-10,11-dihydro-11-oxo-5H-dibenz[b,f]azepine-5-carboxamide; 
Molecular FormulaC15H11BrN2O2
Molecular Weight331.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(=O)C3=CC=CC=C3N2C(=O)N)Br
InChIInChI=1S/C15H11BrN2O2/c16-13-9-5-1-3-7-11(9)18(15(17)20)12-8-4-2-6-10(12)14(13)19/h1-8,13H,(H2,17,20)
InChIKeyPMENNHUFHRUBMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Bromo Oxcarbazepine: Key Intermediate for Heterocyclic Synthesis


10-Bromo Oxcarbazepine (CAS 113952-20-8), chemically defined as 10-bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide, is a synthetically valuable brominated derivative of the antiepileptic drug oxcarbazepine [1]. It serves as a pivotal intermediate in the synthesis of novel heterocyclic systems through diverse heteroannulation reactions, leveraging the reactivity of its α-enolizable ketone moiety [2]. Its primary applications include use as an intermediate in the preparation of carbamazepine metabolites and as a versatile building block for generating structurally diverse compound libraries in medicinal chemistry .

Why 10-Bromo Oxcarbazepine Cannot Be Substituted


Substitution with unmodified oxcarbazepine is not viable for applications requiring a reactive α-bromo ketone handle, as the bromine atom at the 10-position is essential for key derivatization steps [1]. Similarly, alternative halogenated derivatives like 10,11-dibromo compounds offer different reactivity profiles and steric constraints, leading to distinct product outcomes in heteroannulation reactions. The specific regiochemistry of 10-Bromo Oxcarbazepine is critical for generating targeted heterocyclic scaffolds, such as thiazolo-azepines, as demonstrated in the synthesis of compound 17 via Hantzsch reaction [2]. Furthermore, its unique role as a designated intermediate in the preparation of specific carbamazepine metabolites underscores that generic substitution would alter the synthetic pathway and final product identity .

Quantitative Differentiation Against Closest Analogs


Synthesis Yield vs. Dibromo Intermediate

10-Bromo Oxcarbazepine is synthesized with a reported yield of 92% following a literature procedure [1]. This compares to a reported yield of 93% for the closely related 10,11-dibromo-5H-dibenzo[b,f]azepine intermediate [2], indicating comparable synthetic efficiency but with distinct regiochemical outcomes.

Synthetic Efficiency Process Chemistry Intermediate Yield

Lipophilicity vs. Unmodified Oxcarbazepine

The introduction of a bromine atom at the 10-position significantly increases the lipophilicity of the oxcarbazepine scaffold. 10-Bromo Oxcarbazepine has a calculated LogP of 4.11450 [1], whereas unmodified Oxcarbazepine has a LogP of approximately 1.5-1.7 [2]. This represents a 2.4-2.6 log unit increase, indicating a dramatic shift towards higher lipophilicity.

Lipophilicity Drug Design Physicochemical Properties

Unique Reactivity in Hantzsch Thiazole Synthesis

The α-bromo ketone functionality of 10-Bromo Oxcarbazepine enables its direct use in a Hantzsch thiazole synthesis with thiourea, yielding the fused thiazolo-azepine compound 17 [1]. This specific transformation is not possible with unmodified oxcarbazepine or non-brominated analogs and is a key step in generating diverse heterocyclic libraries from the oxcarbazepine scaffold.

Heteroannulation Synthetic Utility Library Synthesis

Research and Industrial Applications


Heterocyclic Library Synthesis

Based on its demonstrated ability to undergo Hantzsch thiazole synthesis , 10-Bromo Oxcarbazepine is an ideal starting material for the generation of novel, fused heterocyclic systems. The compound's high synthetic yield (92%) [1] ensures cost-effective production of these libraries for drug discovery efforts targeting CNS disorders or other therapeutic areas.

Oxcarbazepine Impurity Reference Standard

Given its structural relation to oxcarbazepine and its distinct LogP of 4.11450 , 10-Bromo Oxcarbazepine can be used as a reference standard for developing and validating HPLC methods to detect and quantify this specific brominated impurity in oxcarbazepine active pharmaceutical ingredient (API) and finished dosage forms.

Carbamazepine Metabolite Preparation

Multiple authoritative sources confirm that 10-Bromo Oxcarbazepine serves as a key intermediate in the preparation of carbamazepine metabolites . This makes it a critical reagent for laboratories engaged in the synthesis and study of carbamazepine metabolism and its pharmacological implications.

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